molecular formula C23H22N3O3PS B290295 Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate

Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate

Cat. No. B290295
M. Wt: 451.5 g/mol
InChI Key: UXNCVMIBPOUNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate, also known as ETAP, is a phosphonate compound that has been extensively studied for its potential applications in scientific research. ETAP is a synthetic compound that was first synthesized in 1974 by researchers at the University of California, Los Angeles. Since then, ETAP has been studied for its potential use in a variety of scientific applications.

Mechanism of Action

The mechanism of action of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate is not well-understood. However, it is believed that Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate acts as a nucleophile in organic synthesis reactions, attacking electrophilic centers in molecules and introducing the phosphonate group.
Biochemical and Physiological Effects
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate has not been extensively studied for its biochemical or physiological effects. However, it is believed to be relatively non-toxic and non-reactive, making it a potentially useful compound for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate is its versatility as a reagent in organic synthesis reactions. It can be used to introduce the phosphonate group into a wide range of molecules, leading to the synthesis of new compounds with potentially valuable properties. However, one limitation of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate is its relatively low reactivity compared to other reagents. This can make it less effective in certain types of reactions.

Future Directions

There are several potential future directions for research involving Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate. One area of interest is the development of new synthetic methods using Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate as a reagent. Another area of interest is the study of the biochemical and physiological effects of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate, which may lead to the discovery of new therapeutic applications for this compound. Additionally, the development of new derivatives of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate may lead to the synthesis of compounds with even more valuable properties.

Synthesis Methods

The synthesis of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate involves the reaction of diphenylphosphoryl azide with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a catalyst. The resulting compound is then reacted with benzyl chloride to yield Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate. This synthesis method has been well-established and is widely used in the scientific community.

Scientific Research Applications

Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate has been extensively studied for its potential applications in scientific research. One of the most promising applications of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate is in the field of organic synthesis. Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](phenyl)methylphosphonate can be used as a reagent in organic synthesis reactions to introduce the phosphonate group into molecules. This can lead to the synthesis of new compounds with potentially valuable properties.

properties

Molecular Formula

C23H22N3O3PS

Molecular Weight

451.5 g/mol

IUPAC Name

N-[diphenoxyphosphoryl(phenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C23H22N3O3PS/c1-2-21-25-26-23(31-21)24-22(18-12-6-3-7-13-18)30(27,28-19-14-8-4-9-15-19)29-20-16-10-5-11-17-20/h3-17,22H,2H2,1H3,(H,24,26)

InChI Key

UXNCVMIBPOUNBW-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CCC1=NN=C(S1)NC(C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.